Gabapentin enacarbil-d6, also known as XP13512, is a novel transported prodrug of gabapentin, specifically designed to enhance the pharmacokinetic profile of gabapentin. This compound addresses the limitations of gabapentin, such as its short half-life and variable bioavailability, by utilizing high-capacity nutrient transporters for absorption in the gastrointestinal tract. Upon administration, gabapentin enacarbil-d6 is rapidly hydrolyzed by nonspecific esterases to release gabapentin and other metabolites, including isobutyric acid, acetaldehyde, and carbon dioxide, which are regarded as safe by regulatory authorities .
Gabapentin enacarbil-d6 was developed to improve the delivery and effectiveness of gabapentin in treating conditions like Restless Legs Syndrome (RLS) and neuropathic pain. The compound is recognized as a substrate for monocarboxylate transporter type 1 (MCT-1) and sodium-dependent multivitamin transporter (SMVT), facilitating its transport across the intestinal wall .
The synthesis of gabapentin enacarbil-d6 involves several key steps that utilize various chemical reactions to achieve the desired compound. The synthesis typically starts with the preparation of intermediates that undergo acylation and esterification processes.
Gabapentin enacarbil-d6 has a molecular formula of with a molecular weight of approximately 329.39 g/mol. The structure features a cyclohexane acetic acid moiety linked to an acyloxyalkylcarbamate group, which facilitates its conversion into gabapentin upon hydrolysis .
Gabapentin enacarbil-d6 undergoes rapid hydrolysis in vivo, primarily catalyzed by nonspecific esterases. This reaction results in the formation of gabapentin along with other byproducts that are deemed safe for human consumption.
Gabapentin enacarbil-d6 acts primarily as a prodrug for gabapentin. Once administered, it is absorbed through intestinal transporters and converted into gabapentin, which then exerts its therapeutic effects.
Gabapentin enacarbil-d6 has significant applications in clinical settings:
Deuterated pharmaceuticals leverage the kinetic isotope effect (KIE) to modify drug metabolism without altering pharmacological activity. By replacing hydrogen with deuterium (²H or D), these compounds exhibit enhanced metabolic stability due to the higher bond dissociation energy of C–D bonds (∼450 kJ/mol) versus C–H bonds (∼410 kJ/mol) [4] [7]. This property is pivotal in neuroscience for studying prodrug activation, transporter kinetics, and neurotransmitter analog behavior. Gabapentin Enacarbil-d6—a deuterated prodrug of gabapentin—serves as a critical tracer for investigating GABA analogue delivery and metabolism, offering insights into sustained-release mechanisms for neurological disorders [1] [8].
The pharmacokinetic (PK) impact of deuteration arises from two primary isotope effects:
Table 1: PK Parameters Influenced by Deuteration
Parameter | Non-Deuterated Drug | Deuterated Analog | Change (%) |
---|---|---|---|
Bioavailability | Variable (saturable) | Increased stability | +20–40% |
Metabolic Half-life | 5–7 hours (gabapentin) | Extended duration | +30–50% |
Plasma Clearance | High | Reduced | -25–35% |
For gabapentinoids, deuteration mitigates saturable absorption by LAT1 transporters, enabling dose-proportional exposure critical for CNS delivery [1] [2]. Gabapentin Enacarbil-d6 capitalizes on this to enhance gabapentin’s brain penetration predictability [8].
Deuterium labeling enables precise tracking of prodrug activation and metabolite pathways:
Gabapentin Enacarbil-d6 incorporates deuterium at six sites (typically methyl/methylene groups), allowing differentiation from endogenous gabapentin via mass spectrometry or MRR spectroscopy. This reveals:
Studies show deuterated prodrugs exhibit:
Table 2: Gabapentin Enacarbil-d6 Metabolism Pathways
Process | Deuteration Impact | Analytical Tools |
---|---|---|
Hydrolysis (Activation) | Slowed esterase cleavage | LC-MS/MS, MRR spectroscopy |
Renal Excretion | Unchanged (100% renal clearance unchanged) | Radioisotope tracing |
Transporter Uptake | LAT1 affinity preserved | Caco-2 cell assays |
This methodology validates prodrug design principles for GABA analogs and informs deuterated tracer development [5] [8].
Gabapentin Enacarbil-d6 exemplifies deuterated tracers’ utility in neuroscience:
Table 3: Key Properties of Gabapentin Enacarbil-d6
Property | Value | Significance |
---|---|---|
Molecular Weight | 335.43 g/mol | MS differentiation from gabapentin |
LogP | 1.8 (similar to non-deuterated) | Unaltered BBB penetration |
Isotopic Purity | ≥98% d₆ | Reduces metabolic noise |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: